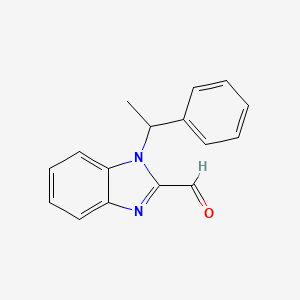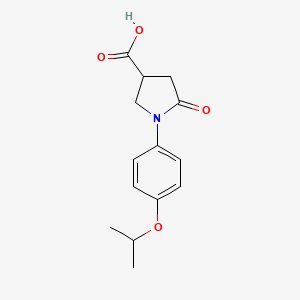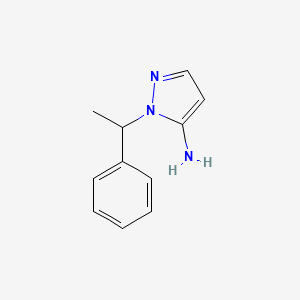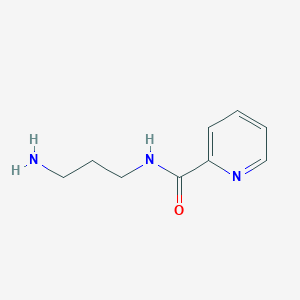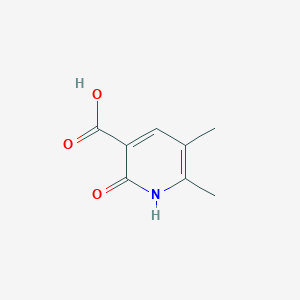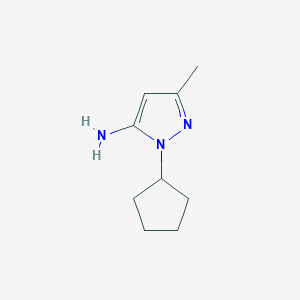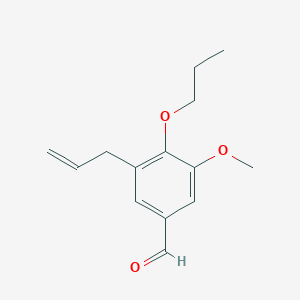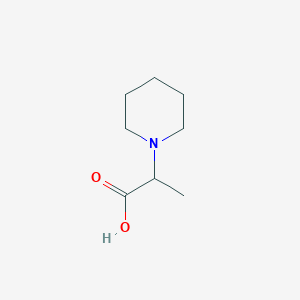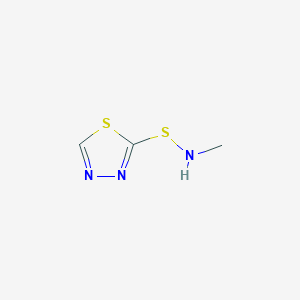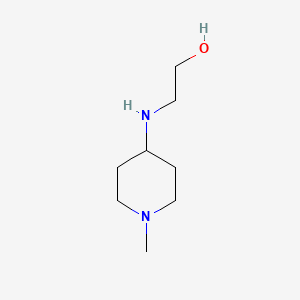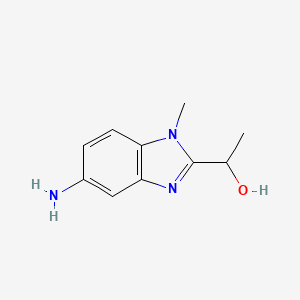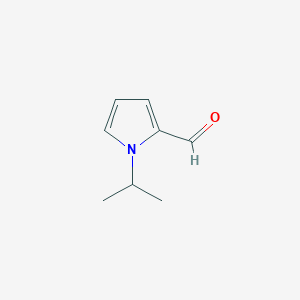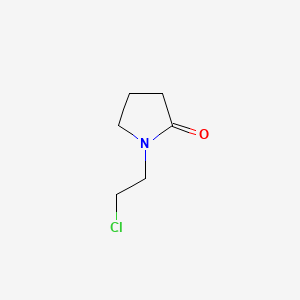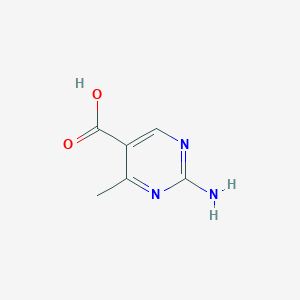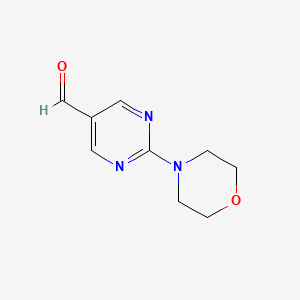
2-Morpholinopyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinopyrimidine-5-carbaldehyde is a compound that is part of a broader class of bioactive molecules featuring a pyrimidine core substituted with a morpholine moiety and an aldehyde functional group. The morpholine ring is a non-aromatic, six-membered heterocycle consisting of four carbon atoms and one oxygen atom, which is known for its involvement in various pharmacologically active compounds. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core structure in many biologically significant molecules, including nucleotides and several pharmaceuticals.
Synthesis Analysis
The synthesis of related 2-morpholinopyrimidine derivatives has been reported through various methods. For instance, 4,6-disubstituted 2-(4-morpholinyl)pyrimidines have been synthesized from their dichloro counterparts using palladium-catalyzed cross-coupling reactions with triorganoindium reagents, demonstrating an efficient and versatile approach to functionalize the pyrimidine core at the C-4 and C-6 positions . Another synthesis route involves the preparation of oligonucleotide analogs from ribonucleoside-derived morpholine subunits linked by carbamate groups, which are obtained through oxidative cleavage and reductive amination . Additionally, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, has been achieved using a Vilsmeier-Haack reagent, with further manipulations leading to the desired product .
Molecular Structure Analysis
The molecular structure of 2-morpholinopyrimidine derivatives can exhibit polarized electronic structures and form various hydrogen-bonded arrangements. For example, a three-dimensional hydrogen-bonded framework has been observed in a related compound, 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds . In another case, two polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine have been crystallized, showing different hydrogen bonding patterns and molecular arrangements in their crystal structures .
Chemical Reactions Analysis
The reactivity of 2-morpholinopyrimidine derivatives can be explored through various chemical reactions. For instance, the reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with morpholine has led to the synthesis of new compounds with potential antibacterial properties . The ability to undergo cross-coupling reactions and the formation of hydrogen-bonded networks suggest that these molecules can participate in a wide range of chemical transformations, which can be tailored for the synthesis of targeted bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-morpholinopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the morpholine ring and the pyrimidine core contributes to the compound's solubility, boiling point, and stability. The hydrogen-bonding capabilities of these molecules can affect their melting points and crystal packing, as seen in the different polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine . The electronic properties, such as polarity and potential for charge distribution, are also significant factors that can influence the compound's reactivity and interaction with biological targets.
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
A key application of 2-Morpholinopyrimidine-5-carbaldehyde and its analogs lies in the synthesis of various heterocyclic compounds. These include quinoline ring systems and fused or binary heterocyclic systems, highlighting the versatility of this compound in synthetic organic chemistry (Hamama et al., 2018).
Antimicrobial Activity
Derivatives of 2-Morpholinopyrimidine-5-carbaldehyde have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated efficacy against various bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Makawana et al., 2011).
Photophysical Properties
The compound has been used to create chromophoric extended styryls, which exhibit interesting photophysical properties like absorption, emission, and quantum yield in different solvents. This suggests its use in developing materials with unique optical properties (Telore et al., 2015).
Chemical Reactions and Properties
Reaction with Enamines
2-Morpholinopyrimidine-5-carbaldehyde reacts with various enamines, leading to the formation of diverse compounds. This demonstrates its reactivity and the potential for creating a range of chemical structures (Ukhin et al., 1999).
Synthesis of N-Arylquinoline Derivatives
This compound is also used in the synthesis of N-arylquinoline derivatives, indicating its utility in the preparation of compounds with potential biological activities (Makawana et al., 2012).
Formation of Pyran Derivatives
In addition, it's involved in the synthesis of fused pyran derivatives, expanding its application in the field of heterocyclic chemistry (Matiichuk et al., 2021).
Potential Therapeutic Applications
Antisenility Agent Synthesis
It has been utilized in the synthesis of potential antisenility agents, showing its relevance in therapeutic applications (Samano et al., 2000).
Anticancer Activity
Morpholine hydrazones scaffolds derived from this compound have been studied for their anticancer activities, highlighting its significance in developing potential cancer therapies (Taha et al., 2017).
Safety And Hazards
Precautionary measures for handling 2-Morpholinopyrimidine-5-carbaldehyde include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVIYFKCVJZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390288 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidine-5-carbaldehyde | |
CAS RN |
842974-69-0 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

